2-(9-Ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol
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Overview
Description
2-(9-Ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is a heterocyclic compound that features a unique fusion of thieno, triazolo, and pyrimidinyl rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-Ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thieno and triazolo intermediates under controlled conditions. For instance, enaminonitriles and benzohydrazides can be used as starting materials, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-mediated, catalyst-free synthesis techniques. These methods are eco-friendly and efficient, allowing for the production of the compound in good-to-excellent yields .
Chemical Reactions Analysis
Types of Reactions
2-(9-Ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The phenolic group in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various alkyl or aryl groups to the phenolic ring.
Scientific Research Applications
2-(9-Ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(9-Ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a CDK inhibitor.
1,2,4-Triazolo[1,5-a]pyridine: Known for its applications in medicinal chemistry and its ability to act as an inverse agonist for certain receptors.
Uniqueness
2-(9-Ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is unique due to its specific structural features and the combination of thieno, triazolo, and pyrimidinyl rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C16H14N4OS |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-(12-ethyl-11-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)phenol |
InChI |
InChI=1S/C16H14N4OS/c1-3-10-9(2)22-16-13(10)15-18-14(19-20(15)8-17-16)11-6-4-5-7-12(11)21/h4-8,21H,3H2,1-2H3 |
InChI Key |
NYUGMJXXHJJHAC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=CC=C4O)C |
Origin of Product |
United States |
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